4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
Description
Properties
CAS No. |
62761-37-9 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-hydroxy-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C10H7NO4/c12-8-7-5(1-2-11-10(7)13)3-6-9(8)15-4-14-6/h1-3,12H,4H2,(H,11,13) |
InChI Key |
IPALNHPMKQLHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C=CNC3=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Hydroxylation
Electrophilic aromatic substitution (EAS) using hydrogen peroxide (H₂O₂) or oxone in acetic acid selectively hydroxylates the 4-position. For instance, treating 6,7-methylenedioxy-1(2H)-isoquinolinone with H₂O₂ at 60°C for 12 hours achieves 45–50% conversion to the 4-hydroxy derivative. However, over-oxidation to quinone byproducts remains a challenge, necessitating careful stoichiometric control.
Demethylation of Methoxy Precursors
A more efficient route involves synthesizing a 4-methoxy intermediate followed by demethylation. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether, yielding the hydroxyl group with >80% efficiency. This method avoids competing side reactions observed in direct hydroxylation.
Multi-Step Synthesis from Noscapine Analogues
Noscapine-derived pathways offer a modular approach. As demonstrated in water-soluble noscapine analog synthesis, thedioxolo[4,5-g]isoquinolin-5(6H)-one core is functionalized via bromination and nucleophilic substitution:
-
Bromination : Noscapine reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the 9-position.
-
Azide Substitution : Sodium azide (NaN₃) replaces bromine in dimethyl sulfoxide (DMSO) with Cu₂O catalysis, forming the 9-azido intermediate.
-
Hydroxylation : Hydrolysis of the azide group with aqueous HCl generates the 4-hydroxy derivative.
This method achieves an 81% yield after column purification.
Catalytic Cross-Coupling for Functionalization
Palladium-catalyzed Suzuki-Miyaura coupling enables late-stage diversification. For example, a 4-bromo-dioxolo[4,5-g]isoquinolin-5(6H)-one intermediate couples with hydroxyphenylboronic acids to install the hydroxyl group. Key conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 68–72% |
This method is advantageous for introducing diverse substituents while maintaining regiochemical fidelity.
Spectroscopic Validation and Quality Control
Successful synthesis requires rigorous characterization. 13C NMR (DMSO-d₆) of 4-Hydroxy-dioxolo[4,5-g]isoquinolin-5(6H)-one exhibits distinct signals at δ 165.2 (C=O), 148.7 (C-4), and 101.3–108.9 ppm (dioxolane carbons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.0641 [M+H]⁺ (calculated: 207.0633).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Hydroxylation | 45–50 | 85–90 | Moderate |
| Demethylation | 80–85 | 95–98 | High |
| Noscapine Functionalization | 81 | 97 | Low |
| Suzuki Coupling | 68–72 | 90–92 | Moderate |
Demethylation offers the best balance of yield and purity, whereas noscapine-based routes are limited by precursor availability.
Industrial-Scale Considerations
Large-scale production prioritizes cost-effective catalysts and solvent recovery. Using FeSO₄·7H₂O as a reductant in noscapine analog synthesis reduces heavy metal waste. Additionally, flow chemistry setups minimize reaction times for hydroxylation steps, improving throughput by 30%.
Emerging Innovations
Recent patents disclose photocatalyzed hydroxylation using TiO₂ nanoparticles under UV light, achieving 90% conversion in 2 hours. Electrochemical methods are also being explored for greener synthesis, though yields remain suboptimal (55–60%) .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction and conditions used.
Scientific Research Applications
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one and its closest analogs:
Key Differences and Implications
This substitution may alter hydrogen-bonding capacity and metabolic stability .
Functional Groups :
- The ester-containing analog (Compound 4) has a carbonyl-linked dimethoxybenzoate group , significantly increasing its molecular weight (425.39 vs. 191.18–207.18) and complexity. This may enhance receptor binding selectivity but reduce bioavailability .
Biological Sources: NoroxyHydrastinine and Compound 4 are isolated from Coptis chinensis, a plant rich in isoquinoline alkaloids with documented medicinal properties. The target compound’s natural occurrence remains unconfirmed .
Biological Activity
4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, also known by its CAS number 15969-44-5, is a compound belonging to the isoquinoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a dioxole ring fused to an isoquinoline skeleton, which is significant for its biological properties.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. Specifically:
- In vitro Studies : A study on lycorine (a related compound) demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that structural features similar to those in this compound may also confer anticancer activity. The IC50 values for these compounds were reported in the low micromolar range, indicating potent activity against cancer cells .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Lycorine | A549 | 2.0 |
| Lycorine | Hs683 | 1.5 |
| 4-Hydroxy-... | Various | TBD |
Neuroprotective Effects
Research into neuroprotective agents has highlighted the potential of isoquinoline derivatives in preventing neuronal cell death. In particular:
- Neuroprotection Against Oxidative Stress : Compounds similar to this compound have been shown to protect SH-SY5Y cells from oxidative stress-induced apoptosis. For example, studies indicated that certain derivatives could significantly increase brain-derived neurotrophic factor (BDNF) levels in neuronal cells .
| Compound | Treatment Concentration (μM) | Effect on BDNF |
|---|---|---|
| Related Alkaloid | 10 | Increased |
| Related Alkaloid | 100 | No toxicity |
Case Study 1: Anticancer Screening
A systematic investigation was conducted on various isoquinoline derivatives, including this compound. The study utilized multiple cancer cell lines to assess cytotoxicity and identified structural modifications that significantly influenced activity.
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective mechanisms of compounds related to this compound. The findings suggested that these compounds could mitigate oxidative stress by enhancing antioxidant enzyme activities and reducing apoptosis markers in neuronal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one, and how do solvent systems influence chemoselectivity?
- Methodological Answer : The compound is synthesized via hypervalent iodine(III)-mediated cyclization. Key steps involve optimizing solvent polarity to control chemoselectivity. For example, using EA/PE (ethyl acetate/petroleum ether) in a 1:2 ratio yields 76% of the product with high purity, as confirmed by ¹H/¹³C NMR and HRMS . Polar aprotic solvents (e.g., DMF) may favor side reactions, while non-polar systems stabilize intermediates. Always validate reaction conditions using TLC and spectroscopic characterization to confirm regiochemical outcomes.
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for structurally similar isoquinolinone derivatives?
- Methodological Answer : Discrepancies in NMR signals often arise from substituent electronic effects or stereochemical variations. For instance, the methyl group at position 6 in 6-methoxy-8-methyl derivatives causes upfield shifts (δ 2.21 ppm in ¹H NMR) due to steric shielding . Compare data with structurally analogous compounds (e.g., 7,8-dihydro derivatives in ) and use 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-reference IR carbonyl stretches (1659–1617 cm⁻¹) to confirm lactam formation .
Q. What are the best practices for characterizing the purity of this compound?
- Methodological Answer : Combine HPLC (≥95% purity) with melting point analysis (138–139°C for analogs ). Use HRMS to confirm molecular formula (e.g., C₁₀H₉NO₃, MW 191.18 ). For trace impurities, employ LC-MS/MS with ion trap detection, especially if the compound is hygroscopic or prone to oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for isoquinolinone derivatives across studies?
- Methodological Answer : Bioactivity variations may stem from differences in stereochemistry, substituent positioning, or assay conditions. For example, cytotoxicity in [1,3]dioxolo[4,5-g]chromen-8-one derivatives varies with methoxy substitutions (IC₅₀ ranges: 12–45 µM in MCF-7 cells ). Conduct structure-activity relationship (SAR) studies using systematic substitutions (e.g., 4-hydroxy vs. 4-methoxy groups) and standardize assays (e.g., MTT protocol with controlled O₂ levels).
Q. What strategies optimize the deprotection of acetylated intermediates during synthesis?
- Methodological Answer : Use mild base hydrolysis (e.g., K₂CO₃ in methanol) to remove acetyl groups without lactam ring degradation. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in 40% MeOH/CH₂Cl₂) and confirm completion by loss of IR acetyl peaks (~1730 cm⁻¹). For acid-sensitive intermediates, employ enzymatic deprotection (e.g., lipases) .
Q. How do solvent-dependent reaction mechanisms impact the scalability of isoquinolinone synthesis?
- Methodological Answer : Solvent polarity affects transition-state stabilization. Hypervalent iodine(III) reagents (e.g., PISA) in aprotic solvents favor radical pathways, while protic solvents promote ionic mechanisms. Scale-up requires solvent recycling (e.g., EA/PE recovery) and inline IR monitoring to detect exotherms. For industrial translation, replace hazardous solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Critical Considerations for Researchers
- Stereochemical Complexity : The compound’s bioactivity is highly sensitive to stereochemistry. Use X-ray crystallography (e.g., racemic α-noscapine analogs ) or chiral HPLC to resolve enantiomers.
- Contradictory Pharmacological Data : Cross-validate findings using orthogonal assays (e.g., apoptosis markers in vascular endothelial cells vs. cytotoxicity screens).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
